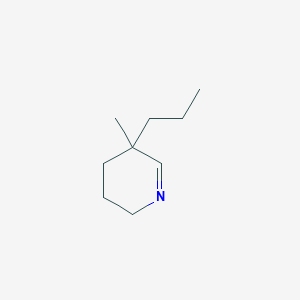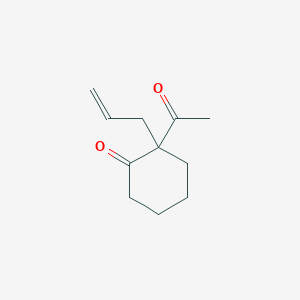
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is an organic compound characterized by the presence of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with thiophenol in the presence of a base, followed by the addition of a suitable aldehyde to form the final product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents at the sulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the presence of an acetic acid moiety.
4-Methoxyphenethyl alcohol: Contains a methoxyphenyl group and an ethanol moiety.
4-Methoxyamphetamine: Includes a methoxyphenyl group and an amphetamine structure.
Uniqueness
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is unique due to its combination of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67361-86-8 |
|---|---|
Molekularformel |
C16H14O2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal |
InChI |
InChI=1S/C16H14O2S/c1-18-14-9-7-12(8-10-14)15(11-17)16(19)13-5-3-2-4-6-13/h2-11,19H,1H3 |
InChI-Schlüssel |
VPIWFBDWCXJUGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


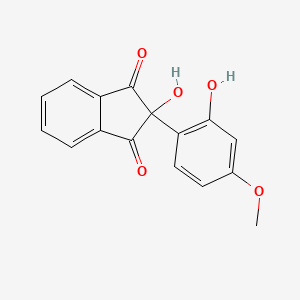
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)


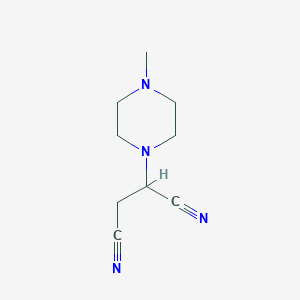
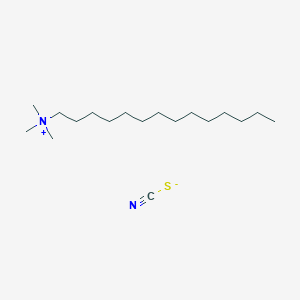

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
